2-Piperidone
Overview
Description
2-Piperidone, also known as δ-valerolactam, is an organic compound with the molecular formula C₅H₉NO. It is a colorless solid classified as a lactam, which is a cyclic amide. This compound is notable for its role as a monomer in the production of nylon 5, a type of polyamide. This compound is also a key intermediate in various chemical syntheses and has significant applications in the pharmaceutical industry .
Scientific Research Applications
2-Piperidone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Integral in the development of pharmaceuticals, particularly in the synthesis of drugs with piperidine moieties.
Industry: Employed in the production of nylon 5 and other polyamides
Mechanism of Action
2-Piperidone, also known as piperidin-2-one, is an organic compound with a wide range of potential applications in the field of drug discovery . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that piperidine derivatives, which include this compound, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The exact mode of action of this compound is still under investigation. It has been found that piperidine derivatives can exhibit a wide variety of biological activities . For instance, one study found that this compound showed anticholinergic activity, offering protection against acetylcholine-induced bronchospasm .
Biochemical Pathways
This compound is identified as a biomarker of Cytochrome P450 2E1 (CYP2E1) activity . CYP2E1 is a key enzyme in the metabolic activation of many low molecular weight toxicants and also an important contributor to oxidative stress . The accumulation of this compound was mainly caused by the changes in the biosynthesis and degradation of this compound .
Pharmacokinetics
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their significant role in the pharmaceutical industry .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis of this compound can be affected by the presence of specific strains among human gut bacterial strains .
Future Directions
Piperidines, including 2-Piperidone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
2-Piperidone interacts with various enzymes, proteins, and other biomolecules. It is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These derivatives are present in more than twenty classes of pharmaceuticals .
Cellular Effects
This compound exhibits cytotoxic effects towards tumorigenic cells, as opposed to non-cancerous cells . It leads to the activation of the intrinsic pathway of apoptosis . The stress-related genes PMAIP1, ATF3, CHAC1, MYC, and HMOX-1 were differentially regulated to contribute to the cytotoxic activity of this compound .
Molecular Mechanism
The mechanism of action of this compound involves protein- and stress-mediated mechanisms . It induces the accumulation of poly-ubiquitinated proteins and the pro-apoptotic protein Noxa, both typically observed after proteasome inhibition .
Dosage Effects in Animal Models
In animal models, this compound has shown to have profound antihistaminic activity significantly in histamine-induced bronchospasm model . The compound was safe up to 50-3000 mg/kg when administered orally in guinea pigs .
Metabolic Pathways
It is known that valerolactam, a derivative of this compound, is formed by dehydrogenation of 5-amino-1-pentanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Piperidone can be synthesized through several methods. One common approach involves the dehydrogenation of 5-amino-1-pentanol, catalyzed by rhodium and ruthenium complexes . Another method includes the reaction of N-hydroxyl-cyclopentyl imine with paratoluensulfonyl chloride in an alkaline aqueous solution .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Additionally, an organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Piperidone undergoes various chemical reactions, including:
Oxidation: Conversion to 6-hydroxy-2-piperidone.
Reduction: Hydrogenation to form piperidine.
Substitution: Formation of substituted piperidones through reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Typically involves strong oxidizing agents.
Reduction: Utilizes hydrogen gas in the presence of metal catalysts like palladium or nickel.
Substitution: Often carried out using halogenated compounds under basic conditions.
Major Products:
Oxidation: 6-Hydroxy-2-piperidone.
Reduction: Piperidine.
Substitution: Various substituted piperidones depending on the reagents used
Comparison with Similar Compounds
4-Piperidone: Another piperidone isomer with different chemical properties and applications.
Piperidine: The fully reduced form of 2-Piperidone, widely used in organic synthesis.
N-Methyl-2-piperidone: A methylated derivative with distinct reactivity.
Uniqueness: this compound is unique due to its lactam structure, which imparts specific reactivity and stability. Its role as a monomer in nylon 5 production and its versatility in various chemical syntheses distinguish it from other similar compounds .
Properties
IUPAC Name |
piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWHAWMETYGRKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-00-4 | |
Record name | 2-Piperidinone, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25036-00-4 | |
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DSSTOX Substance ID |
DTXSID1060976 | |
Record name | 2-Piperidone | |
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Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white crystalline solid; [Alfa Aesar MSDS], Solid | |
Record name | 2-Piperidone | |
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Record name | 2-Piperidinone | |
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Solubility |
291 mg/mL at 25 °C | |
Record name | 2-Piperidinone | |
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CAS No. |
675-20-7, 27154-43-4 | |
Record name | 2-Piperidone | |
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Record name | 2-Piperidone | |
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Record name | Piperidinone | |
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Record name | 2-Piperidone | |
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Record name | 2-Piperidinone | |
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Record name | 2-Piperidone | |
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Record name | 2-piperidone | |
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Record name | 2-PIPERIDONE | |
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Record name | 2-Piperidinone | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
39.5 °C | |
Record name | 2-Piperidinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-piperidone in a biological context?
A1: this compound is a valuable biomarker for assessing cytochrome P450 2E1 (CYP2E1) activity. CYP2E1 plays a critical role in metabolizing various low molecular weight toxins and contributes to oxidative stress. Lower levels of this compound in urine correlate with higher CYP2E1 activity. This inverse relationship provides a non-invasive way to monitor CYP2E1 activity, which is valuable for studying its role in chemically-induced toxicities and stress-related diseases. []
Q2: Can this compound be found in nature, and if so, how is it produced?
A2: Yes, this compound is found naturally in plants belonging to the Piperaceae and Portulaceae families. [] Additionally, certain gut bacteria can produce this compound. For example, four specific bacterial strains isolated from an infant gut microbial culture collection were found to convert 5-aminovaleric acid (5AVA) to this compound. These include Collinsella aerofaciens, Collinsella intestinalis, Clostridium bolteae, and Clostridium hathewayi. [] Furthermore, a novel gene called avaC (5-aminovaleric acid cyclase), identified in C. intestinalis, encodes an enzyme responsible for catalyzing this conversion. [] Interestingly, this compound synthesis can also occur through cross-feeding between different gut bacterial species. []
Q3: Given its natural occurrence and production by gut bacteria, does this compound have any therapeutic potential?
A3: Research suggests potential hepatoprotective activity associated with this compound. Studies in a carbon tetrachloride-induced hepatotoxicity model showed that this compound isolated from Talinum portulacifolium leaf extracts exhibited significant hepatoprotective effects in vivo. [] Further research indicated that this compound might exert its protective effects by inhibiting cytochrome P450 2E1-induced endoplasmic reticulum stress and oxidative damage. [] Additionally, this compound demonstrates promising antiasthmatic properties. In guinea pig models, this compound effectively inhibited histamine-induced bronchospasm, showing comparable efficacy to the standard drug chlorpheniramine. []
Q4: What is the molecular formula, weight, and key spectroscopic data for this compound?
A4:
- Key spectroscopic data:
Q5: Can this compound be chemically modified, and how do these modifications impact its properties?
A5: Yes, this compound can be chemically modified, leading to a range of derivatives with diverse applications.
Q6: Does the stereochemistry of this compound derivatives play a role in their biological activity?
A6: Yes, stereochemistry plays a crucial role in the biological activity of this compound derivatives. For example, in the development of neurokinin-2 (NK2) receptor antagonists, incorporating the N-methylamide function of a lead compound into the this compound ring significantly improved metabolic stability. [] Further optimization by replacing the 4,4-disubstituted piperidine with 3-substituted azetidines, while focusing on specific stereochemistry, led to compounds with high potency and selectivity for the NK2 receptor. []
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